molecular formula C8H10N2O2 B15277975 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

Cat. No.: B15277975
M. Wt: 166.18 g/mol
InChI Key: PYPACJXWQWDHIA-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the cyclization of suitable precursors.

    Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting the pyrrole intermediate with hydrazine derivatives.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Contains a triazole ring instead of a pyrazole ring.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Contains a quinoline ring system.

Uniqueness

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is unique due to its specific ring fusion and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-6-2-4-10-7(6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12)

InChI Key

PYPACJXWQWDHIA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=N2)C1CC(=O)O

Origin of Product

United States

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